N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide
Description
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide is an interesting compound known for its unique bicyclic structure and its applications in various scientific fields. Its intricate design features a pyrrolidine carboxamide core attached to a bicyclic azabicyclohexane group and an imidazole moiety, showcasing a complex yet fascinating molecular architecture.
Properties
IUPAC Name |
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-10-17-4-6-19(10)9-11-3-2-5-20(11)15(21)18-14-12-7-16-8-13(12)14/h4,6,11-14,16H,2-3,5,7-9H2,1H3,(H,18,21)/t11?,12-,13+,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIYTLOKXHEHW-AKJUYKBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCCN2C(=O)NC3C4C3CNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC2CCCN2C(=O)NC3[C@H]4[C@@H]3CNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide generally involves multi-step procedures starting from commercially available precursors. The synthetic route typically includes:
Formation of the azabicyclohexane ring system through [3+2] cycloaddition reactions.
Coupling the imidazole moiety to the pyrrolidine ring via nucleophilic substitution or alkylation reactions.
Carboxylation or amidation to introduce the carboxamide functionality.
Reaction conditions often involve the use of strong bases, organic solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reaction steps.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scalable processes, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be utilized to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation reactions, which can modify functional groups to more reactive intermediates.
Reduction reactions, often used to reduce any carbonyl groups to alcohols or amines.
Substitution reactions, which are pivotal in attaching or modifying the imidazole and pyrrolidine groups.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents.
Major Products
Major products formed from these reactions depend on the reaction type but can include oxidized derivatives, reduced alcohol or amine forms, and substituted analogs bearing different functional groups.
Scientific Research Applications
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide finds extensive use in various fields:
Chemistry: : As a building block for designing complex molecules and studying reaction mechanisms.
Biology: : Utilized in probing biological systems and studying enzyme interactions.
Medicine: : Explored for its potential pharmacological activities, particularly in targeting specific receptors or enzymes.
Industry: : Involved in the development of specialized materials and catalysts.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as receptors, enzymes, or nucleic acids. Its structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. The pathways can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities:
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-2-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxamide: has a unique bicyclic azabicyclohexane group that differentiates it from other pyrrolidine carboxamides or imidazole derivatives.
Similar compounds like pyrrolidine-based pharmaceuticals or imidazole-linked analogs have comparable yet distinct structures, impacting their physical, chemical, and biological properties.
Similar compounds:
2-(1H-imidazol-2-yl)-1-methylpyrrolidine-1-carboxamide
3-azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives
Understanding the nuances of this compound and its similarities with others enhances our grasp of its potential and applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
